

Application Notes and Protocols: Whiskey Lactone as a Flavor Additive

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Compound of Interest

Compound Name: Whiskey lactone

Cat. No.: B1216221

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Introduction and Chemical Properties

Whiskey lactone, also known as oak lactone or β -methyl- γ -octalactone, is a naturally occurring aroma compound that is integral to the flavor profile of many aged food products and beverages.^[1] Its systematic name is 5-butyl-4-methyloxolan-2-one.^[1] This compound is primarily extracted from oak wood barrels during the maturation process of spirits like whiskey, wine, and brandy.^{[1][2]} **Whiskey lactone** exists as two principal diastereoisomers, cis and trans, which possess distinct sensory characteristics.^{[1][2]} The cis-isomer is often considered more significant in sensory applications due to its pleasant aroma and lower sensory detection threshold.^{[1][3][4]} It imparts warm, sweet, coconut, and woody notes, while the trans-isomer is described as having celery-like or grassy aromas.^{[1][2][5]} Due to its desirable flavor profile, **whiskey lactone** is widely used as a flavor additive in the food and beverage industry and as a fragrance component in perfumery.^{[1][6]}

Table 1: Chemical and Physical Properties of **Whiskey Lactone**

Property	Value	Reference
Chemical Name	5-butyl-4-methyloxolan-2-one	[1]
Synonyms	Whiskey lactone, Oak lactone, Quercus lactone, β -methyl- γ -octalactone	[1][7]
CAS Number	39212-23-2	[4]
Molecular Formula	C ₉ H ₁₆ O ₂	[1]
Molecular Weight	156.22 g/mol	[1]
Appearance	Clear, colorless to almost colorless liquid	[4]
Odor Profile	Sweet, warm, coumarin-like, coconut, woody, nutty, toasted	[1][4][8]
Boiling Point	93-94 °C at 5 mm Hg	[4]
Density	0.952 g/mL at 25 °C	[4]
FEMA Number	3803	[4][7]
JECFA Number	437	[4][9]

Applications in the Food Industry

Whiskey lactone is a versatile flavoring agent used across various sectors of the food and beverage industry.[1] Its primary application is in the formulation of alcoholic beverages to create or enhance authentic barrel-aged characteristics.[6][10]

- **Alcoholic Beverages:** It is essential for imparting the characteristic flavor profiles of aged spirits such as whiskey, brandy, and cognac.[1][6] In wine, its concentration can range from 20–600 µg/L, contributing notes of coconut, wood, and spice that evolve during the aging process.[1]
- **Non-Alcoholic Beverages:** Used in aroma compositions for various beverages to add complexity and a perception of richness.[4]

- Confectionery and Baked Goods: The subtle coconut, vanilla, and caramel nuances of **whiskey lactone** enhance the flavor profiles of sweets and baked products.[2][6]
- Dairy Products: Its creamy and nutty characteristics can be utilized in dairy applications to enrich the overall taste.[6]

Sensory Profile and Quantitative Data

The sensory impact of **whiskey lactone** is highly dependent on the concentration and the ratio of its cis and trans isomers. The cis form is noted for its significantly lower detection threshold, making it a more potent contributor to the overall aroma.[3][11] In a study on American Bourbon whisky, (3S,4S)-cis-whiskylactone was identified as a key aroma compound based on its high Odor Activity Value (OAV).[12] However, at certain concentrations, it can have a masking effect on other flavors, such as decreasing the perception of red berry fruit notes in red wine while increasing blackberry and spicy notes.[3][11]

Table 2: Sensory Thresholds of **Whiskey Lactone** Isomers

Isomer	Matrix	Detection Threshold	Reference
cis-Whiskey Lactone	Dilute alcohol solution (12% v/v)	20 µg/L	[3][11]
trans-Whiskey Lactone	Dilute alcohol solution (12% v/v)	130 µg/L	[3][11]
Mixed Isomers	Water	0.5 ppm (500 µg/L)	[4]

Table 3: Typical Concentration Ranges in Oak-Aged Beverages

Beverage	Concentration Range	Notes	Reference
Wine	20–600 µg/L	cis-isomers dominate due to lower sensory thresholds. Levels are influenced by oak species and barrel toasting methods.	[1]
Bourbon Whiskey	Varies	Considered a key odorant with OAV > 1.	[12]

Experimental Protocols

Protocol 1: Quantification of Whiskey Lactone in a Beverage Matrix using GC-MS

This protocol outlines a general method for the quantification of **whiskey lactone** isomers in a liquid matrix, such as whiskey or wine, using Gas Chromatography-Mass Spectrometry (GC-MS) with a sample preparation step. The use of stable isotope dilution assays is recommended for highest accuracy.[12]

Objective: To accurately quantify the concentration of cis- and trans-**whiskey lactone** in a beverage sample.

Materials:

- Beverage sample (e.g., whiskey, wine)
- Deionized water
- Sodium chloride (NaCl)
- Internal Standard (IS): Deuterium-labeled **whiskey lactone** or other suitable non-native lactone
- Stir Bar Sorptive Extraction (SBSE) Twisters

- GC-MS system with a suitable capillary column (e.g., DB-5ms)
- Glass vials with screw caps

Procedure:

- Sample Preparation:
 1. Pipette 1 mL of the beverage sample into a 10 mL glass vial.[\[13\]](#)
 2. Spike the sample with a known concentration of the internal standard solution.[\[13\]](#)
 3. Add deionized water to dilute the sample to 10 mL.[\[13\]](#)
 4. Add 1.0 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the extraction of volatile compounds.[\[13\]](#)
 5. Gently shake the vial until the salt is fully dissolved.[\[13\]](#)
- Stir Bar Sorptive Extraction (SBSE):
 1. Transfer 2 mL of the prepared sample into a new 10 mL vial.[\[13\]](#)
 2. Place a conditioned SBSE Twister into the vial.
 3. Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60 minutes) at room temperature.
- Thermal Desorption and GC-MS Analysis:
 1. After extraction, remove the Twister with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
 2. Analyze the sample using a thermal desorption unit coupled to a GC-MS system.
 3. GC Conditions (Example):
 - Injector: Splitless mode.

- Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.
- Carrier Gas: Helium.

4. MS Conditions (Example):

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Mode: Full scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.

- Data Analysis:

1. Identify the peaks for cis- and trans-**whiskey lactone** and the internal standard based on their retention times and mass spectra.
2. Create a calibration curve using standards of known concentrations.
3. Calculate the concentration of each **whiskey lactone** isomer in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Sensory Evaluation using the Rate-All-That-Apply (RATA) Method

The Rate-All-That-Apply (RATA) method is a rapid sensory technique for evaluating product characteristics.^[13] This protocol describes its application for assessing the aroma profile of a beverage containing **whiskey lactone**.

Objective: To rapidly obtain sensory data on the perceived aroma characteristics of a beverage sample.

Materials:

- Beverage samples containing **whiskey lactone** at various concentrations.
- Control/placebo sample (without **whiskey lactone**).

- Standard sensory evaluation booths.
- Sniffing glasses labeled with random three-digit codes.
- A panel of trained or semi-trained assessors (e.g., 10-15 panelists).
- Data collection software or forms with a list of relevant aroma descriptors.

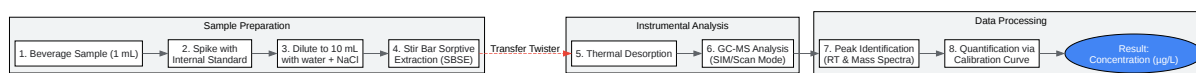
Procedure:

- Panelist and Attribute Selection:
 1. Select panelists based on their sensory acuity and familiarity with beverage aromas.
 2. Develop a list of relevant aroma descriptors (e.g., coconut, woody, vanilla, spicy, fruity, celery, creamy) based on literature and preliminary testing.
- Sample Preparation and Presentation:
 1. Prepare all samples to be evaluated, ensuring they are at a consistent temperature.
 2. Pour a consistent volume (e.g., 20 mL) of each sample into coded glasses.
 3. Present the samples to the panelists in a randomized order to avoid bias.[\[13\]](#) A session should typically consist of no more than 10 samples to prevent sensory fatigue.[\[13\]](#)
- Evaluation Session:
 1. Instruct panelists to evaluate the samples orthonasally (by smelling).
 2. For each sample, panelists use the provided list of descriptors. They "check" or "rate" the intensity of all attributes they perceive in the sample.
 3. Unlike traditional descriptive analysis, panelists only rate the attributes they can detect.
- Data Analysis:
 1. The data collected is typically frequency of use for each descriptor (how many panelists selected it for a given sample) and the mean intensity rating.

2. Treat the qualitative data (checked attributes) as Check-All-That-Apply (CATA) data for mapping the sensory space of the products.[13]
3. Use statistical methods like Correspondence Analysis (CA) or Principal Component Analysis (PCA) to visualize the relationships between samples and their perceived attributes. Linear Discriminant Analysis (LDA) can be used for classification purposes.[13]
[14]

Visualizations: Workflows and Logical Relationships

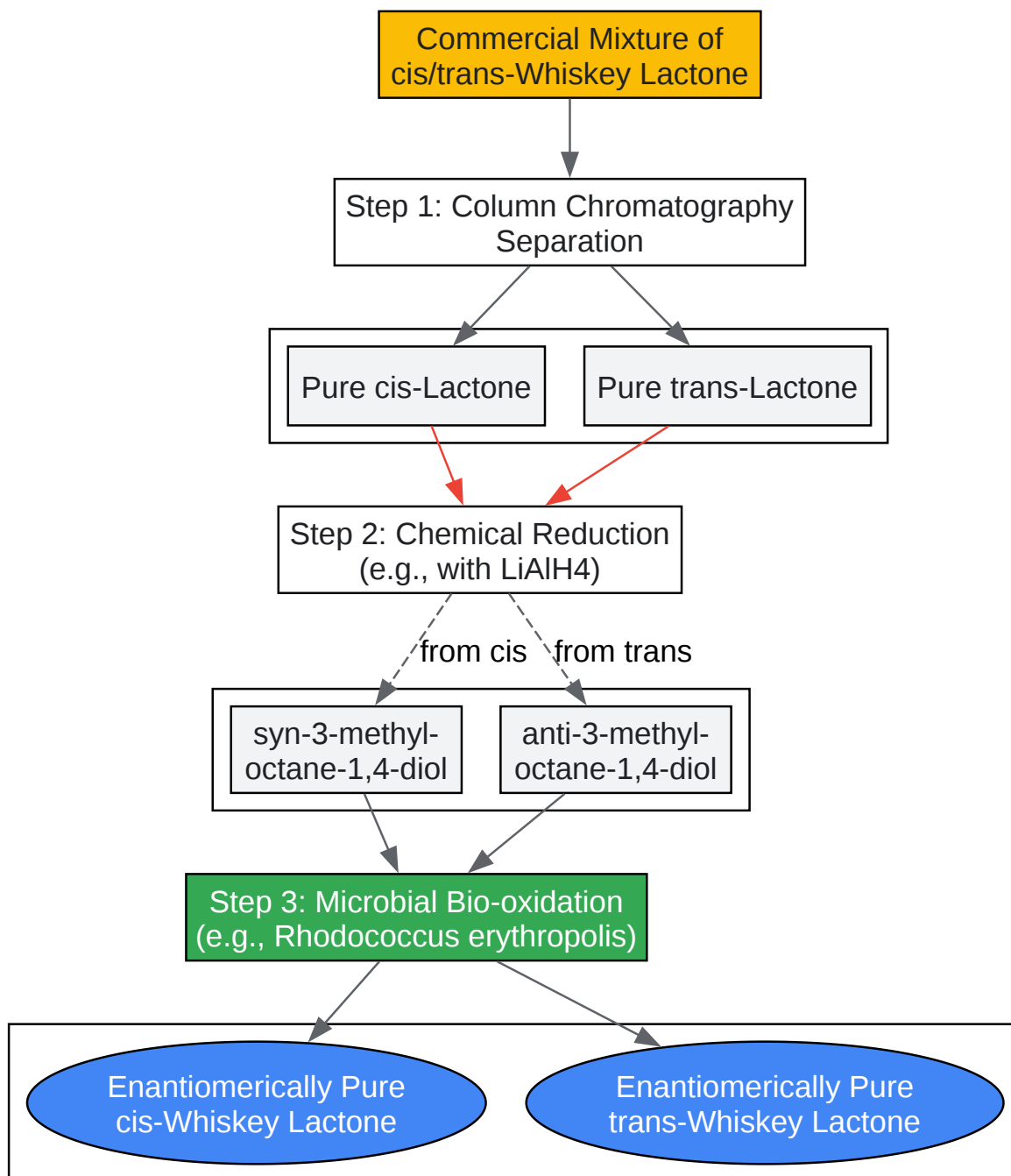
Diagram: GC-MS Quantification Workflow



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Caption: Workflow for the quantification of **whiskey lactone** using SBSE-GC-MS.

Diagram: Biocatalytic Synthesis Workflow



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Caption: A three-step workflow for the synthesis of enantiopure **whiskey lactone** isomers.

Regulatory Status

Whiskey lactone is recognized as a safe flavoring substance by major international regulatory bodies.

- FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3803 and is considered Generally Recognized as Safe (GRAS).[\[4\]](#)[\[7\]](#)
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **whiskey lactone** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[\[9\]](#)
- FDA: It is listed in the FDA's "Substances Added to Food" database (formerly EAFUS) as 4-HYDROXY-3-METHYLOCTANOIC ACID LACTONE for use as a flavoring agent or adjuvant.[\[7\]](#)[\[9\]](#)
- EU Regulations: The compound is compliant with EU regulations for flavorings.

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